molecular formula C16H13Cl2N5S B12136671 3-[(3,4-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole

3-[(3,4-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole

Cat. No.: B12136671
M. Wt: 378.3 g/mol
InChI Key: DTIOGSCIMVENIB-UHFFFAOYSA-N
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Description

3-[(3,4-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyrazine ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzyl chloride with sodium thiomethoxide to form the corresponding thioether. This intermediate is then reacted with 4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

3-[(3,4-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3,4-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[(3,4-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole: shares similarities with other triazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its dichlorophenyl group, in particular, contributes to its potential as a versatile intermediate in organic synthesis and its biological activity.

Properties

Molecular Formula

C16H13Cl2N5S

Molecular Weight

378.3 g/mol

IUPAC Name

2-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyrazine

InChI

InChI=1S/C16H13Cl2N5S/c1-2-7-23-15(14-9-19-5-6-20-14)21-22-16(23)24-10-11-3-4-12(17)13(18)8-11/h2-6,8-9H,1,7,10H2

InChI Key

DTIOGSCIMVENIB-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=NC=CN=C3

Origin of Product

United States

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